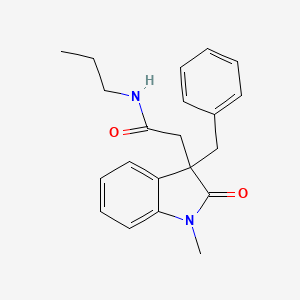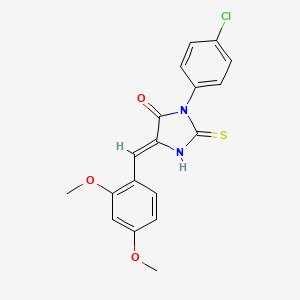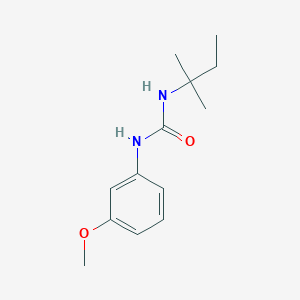![molecular formula C17H17ClN2O4 B5466193 [(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(4-methoxyphenoxy)propanoate](/img/structure/B5466193.png)
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(4-methoxyphenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(4-methoxyphenoxy)propanoate is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(4-methoxyphenoxy)propanoate typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, followed by their subsequent reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions. This includes the use of large-scale reactors, precise temperature control, and continuous monitoring of the reaction progress. The final product is then purified using techniques such as crystallization or chromatography to ensure it meets the required standards for further applications.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(4-methoxyphenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and
Properties
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(4-methoxyphenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-11(23-15-9-7-14(22-2)8-10-15)17(21)24-20-16(19)12-3-5-13(18)6-4-12/h3-11H,1-2H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCNVPOBWIIXMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON=C(C1=CC=C(C=C1)Cl)N)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O/N=C(/C1=CC=C(C=C1)Cl)\N)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4E)-1-[3-(dimethylamino)propyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione](/img/structure/B5466115.png)
![5-fluoro-2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5466119.png)
![Ethyl 1-[2-(2-chlorophenoxy)ethyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5466125.png)
![2-[[(Z)-2-benzamido-3-(4-methylphenyl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B5466129.png)


![N-[(Z)-1-[5-(3,5-dinitrothiophen-2-yl)thiophen-2-yl]ethylideneamino]adamantane-1-carboxamide](/img/structure/B5466168.png)
![N-[[3-methoxy-4-(2-phenylethoxy)phenyl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B5466169.png)

![5-Chloro-2-[(2Z)-3-chlorobut-2-EN-1-YL]-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione](/img/structure/B5466188.png)

![(3'R*,4'R*)-1'-(5-ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl)-1,4'-bipiperidine-3',4-diol](/img/structure/B5466205.png)
![4-[4-(3-pyridinyloxy)-1-piperidinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5466212.png)
![3-(1,3-benzodioxol-5-yl)-5-{[(2-methoxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B5466216.png)
